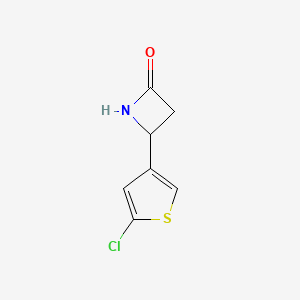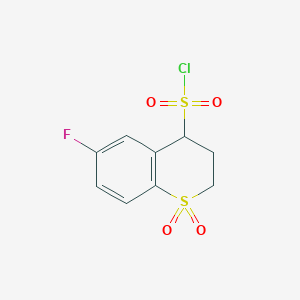
6-Fluorothiochromane-4-sulfonyl chloride 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride is a chemical compound belonging to the class of benzothiopyran derivatives This compound is characterized by the presence of a fluorine atom, a sulfonyl chloride group, and a benzothiopyran ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride typically involves the following steps:
Formation of the Benzothiopyran Ring: The initial step involves the formation of the benzothiopyran ring system through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with a thiol compound under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the benzothiopyran ring through a fluorination reaction. This can be accomplished using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the fluorinated benzothiopyran derivative with chlorosulfonic acid or a similar sulfonylating agent.
Industrial Production Methods
Industrial production of 6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl chloride group, converting it to a sulfonamide or sulfonic acid derivative.
Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), and thiols (R-SH) are employed under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonamides and sulfonic acids.
Substitution: Sulfonamide derivatives, sulfonate esters, and thiol-substituted products.
科学研究应用
6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl chloride derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
相似化合物的比较
Similar Compounds
- 4-Amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-oxaranyl
- Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate
Uniqueness
6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group within the benzothiopyran ring system. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H8ClFO4S2 |
|---|---|
分子量 |
298.7 g/mol |
IUPAC 名称 |
6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClFO4S2/c10-17(14,15)9-3-4-16(12,13)8-2-1-6(11)5-7(8)9/h1-2,5,9H,3-4H2 |
InChI 键 |
VKEDCFUKEUZFDG-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)C2=C(C1S(=O)(=O)Cl)C=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Oxaspiro[3.4]octan-8-ol](/img/structure/B13330644.png)
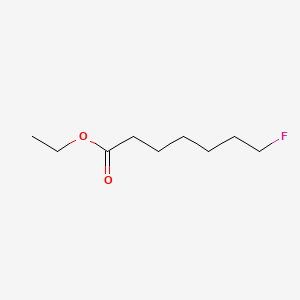
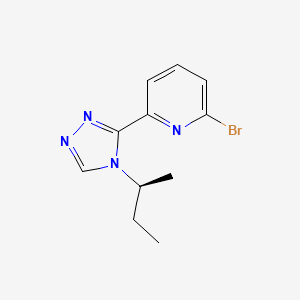
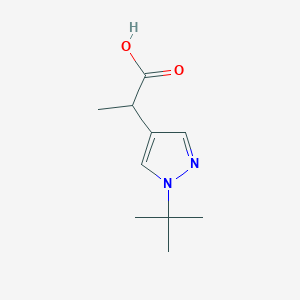
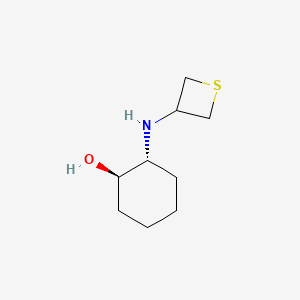
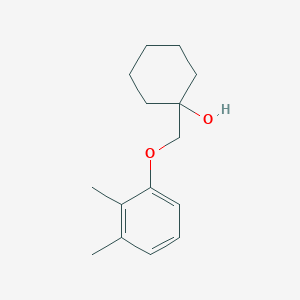
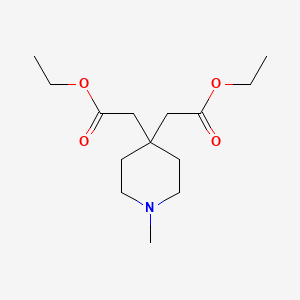
![1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13330697.png)
![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B13330702.png)
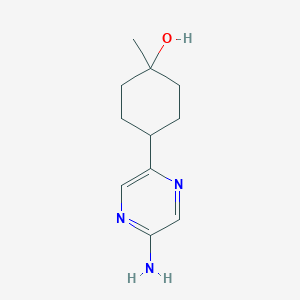
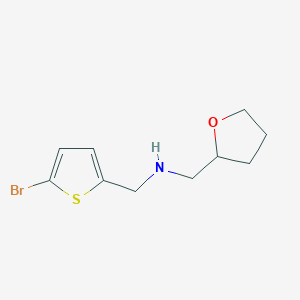
![3-Bromo-2-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13330707.png)
